

Revolutionizing Solid Tumor Therapy: A Protocol for iRGD-Mediated Drug Delivery

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Compound of Interest

Compound Name: *iRGD peptide*

Cat. No.: *B10799694*

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Introduction

The effective delivery of therapeutic agents to solid tumors remains a significant challenge in oncology. The complex tumor microenvironment, characterized by dense extracellular matrix and high interstitial fluid pressure, often limits the penetration and efficacy of systemically administered drugs. The **iRGD peptide** (internalizing RGD; sequence: CRGDKGPDC) presents a novel and powerful strategy to overcome these barriers. This cyclic peptide utilizes a unique three-step mechanism to enhance the accumulation and penetration of co-administered or conjugated therapeutics deep into the tumor parenchyma. This document provides detailed application notes and protocols for utilizing iRGD-mediated drug delivery to solid tumors.

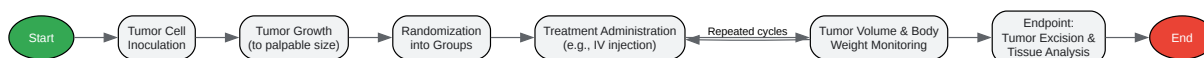
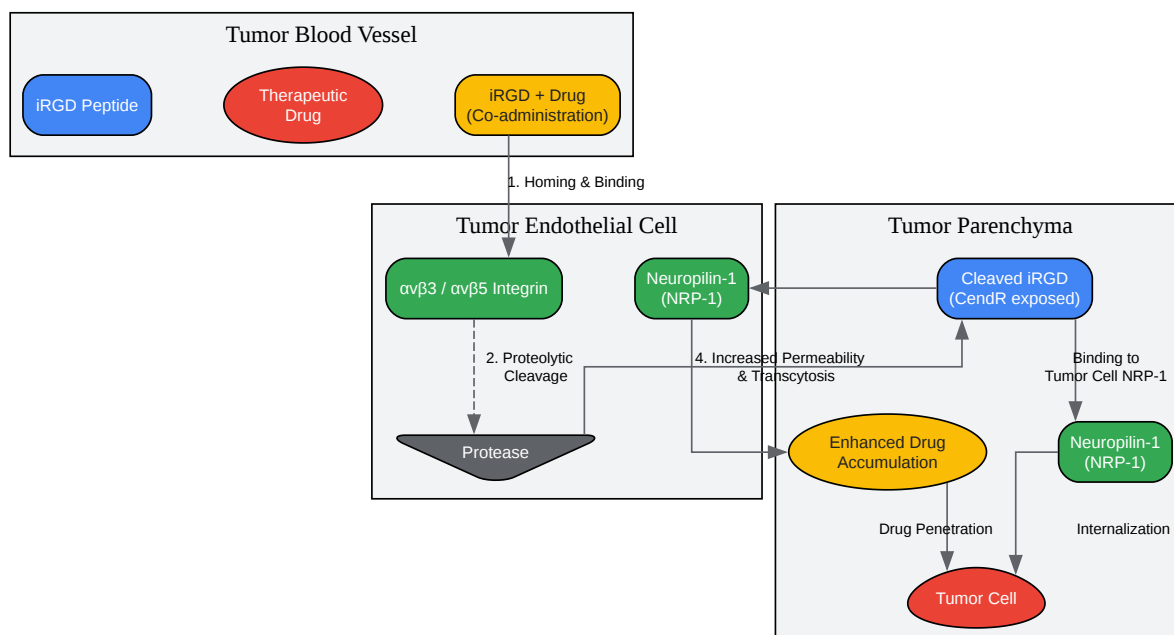
Mechanism of Action

The **iRGD peptide**'s efficacy stems from its sequential interaction with two key receptors that are often overexpressed in the tumor microenvironment: α_v integrins and Neuropilin-1 (NRP-1).
[1][2]

- **Tumor Homing via Integrin Binding:** The Arginine-Glycine-Aspartic acid (RGD) motif within the **iRGD peptide** initially targets and binds to $\alpha_v\beta_3$ and $\alpha_v\beta_5$ integrins, which are highly expressed on tumor endothelial cells and some tumor cells.[3][4] This binding event localizes the peptide and its associated cargo to the tumor vasculature.

- **Proteolytic Cleavage and CendR Motif Exposure:** Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases.^{[3][5]} This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).^{[3][5]}
- **NRP-1 Binding and Enhanced Permeability:** The exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and tumor cells.^{[3][4]} The binding of the CendR motif to NRP-1 triggers an endocytic/exocytotic transport pathway, leading to increased vascular permeability and active transport of the peptide and any co-administered or conjugated therapeutic agents across the vessel wall and deep into the tumor tissue.^{[1][6]}

Signaling Pathway Diagram



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